Monopyridin-1-ium tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Monopyridin-1-ium tribromide can be synthesized through the reaction of pyridine with bromine in the presence of a suitable solvent . The reaction typically involves the addition of bromine to a solution of pyridine, resulting in the formation of the tribromide compound. The reaction conditions often include maintaining a controlled temperature and using solvents such as acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Monopyridin-1-ium tribromide is a versatile reagent that undergoes various types of chemical reactions, including:
Bromination: It is widely used as a brominating agent for the bromination of substrates such as ketones, aldehydes, and carboxylic acids.
Oxidation: It can catalyze oxidation reactions, enhancing the oxidation processes in organic synthesis.
Condensation Reactions: It plays a significant role in catalyzing condensation reactions, such as the synthesis of bis(indol-3-yl)alkanes.
Common reagents and conditions used in these reactions include polar solvents, mild reaction conditions, and the presence of other catalysts to facilitate the desired transformations . The major products formed from these reactions are typically brominated compounds, which are key intermediates in the pharmaceutical and agrochemical industries .
Scientific Research Applications
Monopyridin-1-ium tribromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of monopyridin-1-ium tribromide involves its ability to act as a brominating agent. The compound releases bromine atoms, which then participate in the bromination of substrates. The pyridinium ion stabilizes the bromine atoms, allowing for controlled and efficient bromination reactions . This mechanism is crucial for its effectiveness in various chemical transformations, including the conversion of primary alcohols to alkyl bromides .
Comparison with Similar Compounds
Monopyridin-1-ium tribromide can be compared with other similar brominating agents, such as:
N-Bromosuccinimide (NBS): NBS is another commonly used brominating agent, but it differs in its reactivity and selectivity compared to this compound.
Bromine (Br2): While elemental bromine is a direct source of bromine atoms, this compound offers more controlled and selective bromination reactions.
Pyridinium hydrobromide perbromide: This compound is similar in structure and function to this compound, but it may have different solubility and reactivity profiles.
This compound is unique in its stability and ease of handling, making it a preferred choice in many organic synthesis applications .
Properties
Molecular Formula |
C5H6Br3N |
---|---|
Molecular Weight |
319.82 g/mol |
IUPAC Name |
molecular bromine;pyridin-1-ium;bromide |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |
InChI Key |
VDCLSGXZVUDARN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Br-].BrBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.